3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazolo[1,5-a]quinazoline family, characterized by a fused heterocyclic core. Key structural features include:
- Triazoloquinazoline backbone: A planar, aromatic system enabling π-π stacking interactions.
- 3,4-Dimethylphenylsulfonyl substituent: A sulfonyl group attached to a dimethyl-substituted benzene ring, contributing steric bulk and electron-withdrawing properties.
- N-(3-Methylsulfanylphenyl)amine: A secondary amine linked to a phenyl ring bearing a methylsulfanyl (-SMe) group, enhancing lipophilicity.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S2/c1-15-11-12-19(13-16(15)2)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)20-9-4-5-10-21(20)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIQDLMUIZGXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS No: 872197-47-2) is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure features a triazoloquinazoline core substituted with a sulfonyl group and a methylthio group, which may influence its biological activity.
Antihypertensive Activity
Research has indicated that derivatives of triazolo[1,5-a]quinazolines exhibit significant antihypertensive effects. A study synthesized a series of these derivatives and evaluated their in vivo antihypertensive activity using the tail cuff method on rats. Some compounds demonstrated a marked reduction in heart rate and blood pressure, suggesting potential as adrenoblockers or cardiac stimulants . The lead compounds showed complete abolition of tachycardia observed in parent compounds.
Acetylcholinesterase Inhibition
Another study focused on synthesizing quinazoline-triazole hybrids as acetylcholinesterase (AChE) inhibitors to target Alzheimer’s disease. The biological assay results revealed that several hybrids displayed potent inhibition of AChE with IC50 values ranging from 0.2 to 83.9 µM. Molecular docking studies suggested that these compounds could bind effectively to both the catalytic and peripheral anionic sites of AChE, indicating dual binding properties that enhance their inhibitory action .
The biological activity of This compound may be attributed to its ability to modulate various biochemical pathways:
- Cardiovascular Effects : The sulfonyl group may play a crucial role in interacting with adrenergic receptors, leading to vasodilation and reduced heart rate.
- Neuroprotective Effects : By inhibiting AChE, the compound may increase acetylcholine levels in synapses, enhancing cholinergic transmission and potentially offering neuroprotective benefits in neurodegenerative conditions.
Case Studies
Several studies have explored the effects of triazoloquinazoline derivatives:
- Antihypertensive Study : In a controlled experiment involving multiple derivatives, significant reductions in systolic blood pressure were observed in treated rats compared to controls. The results indicated that modifications in the chemical structure could enhance antihypertensive efficacy .
- Alzheimer's Disease Research : The synthesized quinazoline-triazole hybrids were tested for cytotoxicity and pharmacokinetic profiles. Compounds with lower IC50 values showed promising results without significant cytotoxic effects on neuronal cells, making them suitable candidates for further development as anti-Alzheimer drugs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Impact
Table 1: Substituent Comparison
Key Observations :
4-Methylphenyl (Compound D) lacks the steric complexity of dimethyl or isopropyl groups, possibly enhancing binding pocket accessibility .
Amine Substituent Differences: 3-Methylsulfanylphenyl (Target) has moderate lipophilicity (similar to -SMe in other contexts), while 2-methoxy-5-methylphenyl (Compound A) introduces a polar methoxy group, reducing XLogP3 to 5.2 .
Physicochemical Properties
Table 2: Computed Properties of Selected Compounds
| Property | Target (Estimated) | Compound A | Compound D (Estimated) |
|---|---|---|---|
| Molecular Weight | ~470 | 473.5 | ~480 |
| XLogP3 | ~5.5 | 5.2 | ~5.8 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 |
| Rotatable Bonds | 5 | 5 | 4 |
Analysis :
- Lipophilicity : The target’s methylsulfanyl group likely increases XLogP3 compared to Compound A’s methoxy group. Compound D’s chloro substituent may further elevate XLogP3 due to reduced polarity.
- Hydrogen Bonding : All analogs have 6–7 hydrogen bond acceptors (sulfonyl O, triazole N), critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
